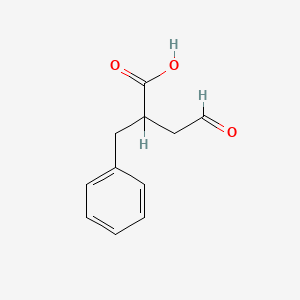

2-Benzyl-3-formylpropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-7-6-10(11(13)14)8-9-4-2-1-3-5-9/h1-5,7,10H,6,8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPDYTBIHKGIDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00914395 | |

| Record name | 2-Benzyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00914395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96686-58-7 | |

| Record name | 2-Benzyl-3-formylpropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096686587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00914395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 2-Benzyl-3-formylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzyl-3-formylpropanoic acid is a multifaceted organic compound of significant interest in the realms of chemical synthesis and pharmaceutical research. As a dicarbonyl compound, it possesses both a carboxylic acid and an aldehyde functional group, rendering it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, including its structure, reactivity, and potential synthetic utility. Due to the limited availability of direct experimental data for this compound, this paper integrates information from closely related and better-studied analogs to present a thorough theoretical analysis.

Chemical Structure and Nomenclature

This compound, also known by the IUPAC name 2-benzyl-3-oxopropanoic acid, is a propanoic acid derivative. Its structure is characterized by a three-carbon backbone with a carboxylic acid group at one end, a benzyl group attached to the second carbon, and a formyl (aldehyde) group at the third carbon.

Molecular Structure:

Figure 1: 2D structure of this compound.

The presence of two reactive functional groups, a carboxylic acid and an aldehyde, in close proximity, suggests that this compound may be prone to intramolecular reactions and exist in equilibrium with a cyclic hemiacetal form. This tautomerism is a critical consideration in its handling and reactivity.

Physicochemical Properties

| Property | Predicted Value/Information | Source/Basis of Prediction |

| Molecular Formula | C₁₁H₁₂O₃ | Based on structure |

| Molecular Weight | 192.21 g/mol | Based on structure |

| Appearance | Likely a solid at room temperature | General property of similar carboxylic acids |

| Melting Point | Not available | - |

| Boiling Point | Not available | Prone to decomposition upon heating |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and ethyl acetate | Inferred from the presence of both polar (carboxyl, formyl) and nonpolar (benzyl) groups |

| pKa | Estimated to be around 4-5 | Typical range for carboxylic acids |

Synthesis and Reactivity

Potential Synthetic Routes

While a definitive, optimized synthesis for this compound is not documented, several logical synthetic pathways can be proposed based on established organic chemistry principles. A plausible approach involves the controlled oxidation of a suitable precursor, such as 2-benzyl-3-hydroxypropanoic acid.

Figure 2: Proposed synthesis of this compound.

Experimental Protocol: Hypothetical Synthesis via Oxidation

-

Dissolution: Dissolve 2-benzyl-3-hydroxypropanoic acid in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Oxidizing Agent: Slowly add a solution of a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction and perform an aqueous workup to remove the oxidizing agent and byproducts.

-

Purification: Purify the crude product using column chromatography on silica gel to isolate this compound.

Note: The inherent instability of β-formyl carboxylic acids may necessitate in situ use of the product without isolation.

Chemical Reactivity

The chemical behavior of this compound is dictated by its two primary functional groups:

-

Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amide formation, and reduction to an alcohol.

-

Aldehyde Group: The formyl group is susceptible to oxidation to a carboxylic acid, reduction to a primary alcohol, and various nucleophilic addition reactions, including the formation of acetals, cyanohydrins, and imines.

The proximity of these two groups can also lead to intramolecular reactions. For instance, in the presence of a dehydrating agent, cyclization to form a lactone could be possible.

Potential Applications in Research and Drug Development

The unique structure of this compound makes it a potentially valuable intermediate in the synthesis of various biologically active molecules.

-

Heterocyclic Synthesis: The dicarbonyl nature of this compound makes it an ideal precursor for the synthesis of a variety of heterocyclic systems, which are common scaffolds in many pharmaceutical agents.

-

Asymmetric Synthesis: The chiral center at the second carbon allows for the stereoselective synthesis of enantiomerically pure compounds.

-

Pharmacophore Development: The benzyl group provides a hydrophobic moiety, while the carboxylic acid and aldehyde groups offer sites for hydrogen bonding and further functionalization, making it a versatile template for designing molecules that can interact with biological targets.

Conclusion

While this compound remains a compound with limited direct experimental characterization, its chemical properties can be reasonably inferred from its structure and the behavior of related molecules. Its potential as a synthetic intermediate is significant, particularly in the fields of medicinal chemistry and materials science. Further research into the stable synthesis and isolation of this compound would be highly valuable to unlock its full potential as a versatile chemical building block. This guide serves as a foundational resource for researchers and professionals interested in exploring the chemistry and applications of this intriguing molecule.

Technical Guide to the Physical Properties of 2-Benzyl-3-formylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: An extensive search of scientific literature and chemical databases did not yield experimentally determined physical properties for 2-Benzyl-3-formylpropanoic acid. This guide, therefore, provides a comprehensive framework of the necessary experimental protocols and theoretical spectroscopic predictions required for the characterization of this compound.

Predicted Physical and Chemical Properties

The following table summarizes the key physical properties of this compound and the basis for their prediction.

| Property | Predicted Value / Characteristic |

| IUPAC Name | This compound |

| Chemical Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 208.21 g/mol |

| Melting Point | Expected to be a solid at room temperature. The melting point would likely be sharp if the compound is pure and can be determined experimentally. |

| Boiling Point | Expected to be relatively high due to its molecular weight and the presence of a carboxylic acid group capable of hydrogen bonding. Decomposition may occur at the boiling point. |

| Solubility | Likely insoluble in water but soluble in aqueous base (e.g., 5% NaOH, 5% NaHCO₃) due to the acidic carboxylic acid group. Expected to be soluble in common organic solvents like ethanol, acetone, and ethyl acetate.[1][2][3][4] |

| pKa | The carboxylic acid proton is expected to have a pKa in the range of 4-5, typical for aliphatic carboxylic acids. |

Proposed Synthesis and Experimental Protocols

Caption: A potential synthetic workflow for this compound.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.[5][6][7][8]

Protocol:

-

Ensure the sample of this compound is pure and completely dry.

-

Finely powder a small amount of the sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

A pure compound should exhibit a sharp melting range of 1-2°C.

Caption: A generalized workflow for determining the melting point of a solid organic compound.

Boiling Point Determination

Should this compound be a liquid at room temperature, or for the determination of its boiling point, a micro-boiling point or distillation method can be employed.[9][10][11][12][13]

Protocol (Thiele Tube Method):

-

Place a small amount (0.5-1 mL) of the liquid sample into a small test tube.

-

Invert a sealed-end capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer.

-

Heat the apparatus in a Thiele tube containing mineral oil.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

Caption: A workflow for micro-boiling point determination using a Thiele tube.

Solubility Profile Determination

A systematic approach is used to determine the solubility of an organic compound in various solvents.[1][2][3][4]

Protocol:

-

Add approximately 20 mg of the compound to 1 mL of the solvent in a test tube.

-

Agitate the mixture for 1-2 minutes at room temperature.

-

Observe if the solid dissolves completely.

-

Test the solubility in the following solvents sequentially:

-

Water (H₂O)

-

5% Sodium Hydroxide (NaOH)

-

5% Sodium Bicarbonate (NaHCO₃)

-

5% Hydrochloric Acid (HCl)

-

Organic solvents such as ethanol, acetone, and ethyl acetate.

-

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. chem.ws [chem.ws]

- 5. scribd.com [scribd.com]

- 6. pennwest.edu [pennwest.edu]

- 7. byjus.com [byjus.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide on 2-Benzyl-3-oxopropanoic Acid and its Chiral Hydroxy Analogue

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific compound "2-Benzyl-3-formylpropanoic acid" is not readily found in chemical literature and likely exists as its tautomer, 2-benzyl-3-oxopropanoic acid , this technical guide will focus on this keto acid and its significant chiral reduction product, (R)-2-Benzyl-3-hydroxypropanoic acid . These molecules serve as important intermediates and building blocks in medicinal chemistry and drug development, particularly in the design of enzyme inhibitors. This document provides a detailed overview of their chemical properties, synthesis, and biological relevance, with a focus on experimental protocols and mechanistic insights.

Physicochemical Properties

A summary of the key physicochemical properties of (R)-2-Benzyl-3-hydroxypropanoic acid is presented below. Data for the less stable 2-benzyl-3-oxopropanoic acid is limited, as it is often generated and used in situ.

| Property | Value | Reference |

| Compound Name | (R)-2-Benzyl-3-hydroxypropanoic acid | N/A |

| CAS Number | 123802-80-2 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Solubility | Sparingly soluble (29 g/L at 25°C) | [1] |

| pKa | 4.22 ± 0.10 (Predicted) | [1] |

Synthesis and Experimental Protocols

The primary route to obtaining enantiomerically pure (R)-2-Benzyl-3-hydroxypropanoic acid is through the asymmetric reduction of a 2-benzyl-3-oxopropanoic acid derivative. Below are detailed experimental approaches.

Synthesis of 2-Benzyl-3-oxopropanoic Acid Derivatives

A common precursor for the synthesis of 2-benzyl-3-oxopropanoic acid is the corresponding ethyl ester, which can be prepared via benzylation of acetoacetic ester.

Experimental Protocol: Preparation of Ethyl 2-benzyl-3-oxobutanoate

-

Sodium Ethoxide Preparation: In a suitable reaction vessel, dissolve sodium metal (0.17 g) in absolute ethanol (30 mL) under an inert atmosphere.

-

Acetoacetic Ester Addition: To the resulting sodium ethoxide solution, add ethyl acetoacetate (0.91 g) dropwise.

-

Benzylation: After refluxing the mixture for 30 minutes, add a solution of benzyl chloride (0.974 g) dropwise.

-

Reaction Completion: Continue to reflux the reaction mixture for 11 hours.

-

Work-up: After cooling, filter the mixture to remove the sodium chloride precipitate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude oil by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 10:1) to yield ethyl 2-benzyl-3-oxobutanoate as a colorless oil.[2]

Asymmetric Reduction to (R)-2-Benzyl-3-hydroxypropanoic Acid

The asymmetric hydrogenation of 2-benzyl-3-oxopropanoic acid esters using chiral catalysts is a highly effective method for producing the desired (R)-enantiomer with high enantiomeric excess.

Experimental Protocol: Asymmetric Hydrogenation

-

Catalyst and Substrate Preparation: In a high-pressure reactor, charge the methyl ester of 2-benzyl-3-oxopropanoate (CAS: 20918-88-1) and a chiral ruthenium catalyst, such as a BINAP-Ru complex (catalyst loading: 0.1–0.5 mol%).[3]

-

Solvent Addition: Add methanol or ethanol as the solvent.[3]

-

Hydrogenation: Pressurize the reactor with hydrogen gas to 50–100 bar.[3]

-

Reaction Conditions: Maintain the reaction temperature between 25–40°C and stir until the reaction is complete (monitored by TLC or GC).[3]

-

Work-up and Purification: After depressurization, remove the solvent under reduced pressure. The resulting crude product can be purified by standard techniques such as column chromatography to yield enantiomerically pure (R)-methyl-2-benzyl-3-hydroxypropanoate.

-

Hydrolysis: The ester is then hydrolyzed under basic conditions (e.g., using potassium hydroxide in ethanol) followed by acidic workup to yield (R)-2-Benzyl-3-hydroxypropanoic acid.[2]

Enzymatic Resolution of Racemic 2-Benzyl-3-hydroxypropanoic Acid

An alternative to asymmetric synthesis is the resolution of a racemic mixture of 2-benzyl-3-hydroxypropanoic acid using lipases.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Reaction Setup: In a suitable flask, dissolve racemic 2-benzyl-3-hydroxypropanoic acid in a solvent such as toluene or MTBE.[3]

-

Enzyme and Acyl Donor Addition: Add Candida antarctica Lipase B (CAL-B) (5–10 wt%) and vinyl acetate (1.2 equivalents).[3]

-

Reaction: Stir the mixture at room temperature for 24–48 hours, monitoring the conversion to approximately 50% to maximize the enantiomeric excess of the unreacted acid.[3]

-

Separation: After the reaction, the esterified (R)-enantiomer can be separated from the unreacted (S)-enantiomer by extraction or chromatography. The desired (R)-acid can then be obtained by hydrolysis of the ester.

Spectroscopic Data

| Compound | 1H NMR (Predicted) | 13C NMR (Predicted) |

| 2-Benzyl-3-oxopropanoic acid | Signals for the benzyl group (aromatic protons and CH₂), a methine proton adjacent to the carbonyl and carboxyl groups, and a terminal formyl proton. | Resonances for the carboxyl carbon, two carbonyl carbons, the benzyl group carbons (aromatic and aliphatic), and a methine carbon. |

| (R)-2-Benzyl-3-hydroxypropanoic acid | Signals for the benzyl group (aromatic protons and CH₂), a methine proton, a methylene group adjacent to the hydroxyl group, and exchangeable protons for the carboxylic acid and hydroxyl groups. | Resonances for the carboxyl carbon, the benzyl group carbons (aromatic and aliphatic), a methine carbon, and a methylene carbon bearing the hydroxyl group. |

Biological Activity and Signaling Pathways

(R)-2-Benzyl-3-hydroxypropanoic acid and its analogues are recognized as inhibitors of metalloenzymes, particularly zinc-containing proteases like Carboxypeptidase A (CPA) .

Mechanism of Carboxypeptidase A Inhibition

Carboxypeptidase A is an exopeptidase that cleaves the C-terminal amino acid from a peptide chain. The active site of CPA contains a zinc ion that is crucial for catalysis, coordinated by histidine and glutamate residues. The substrate's terminal carboxylate group interacts with an arginine residue (Arg-145), and the carbonyl group of the scissile peptide bond coordinates with the zinc ion. A glutamate residue (Glu-270) acts as a general base to promote the nucleophilic attack of a water molecule on the scissile carbonyl carbon.

Inhibitors like 2-benzyl-substituted propanoic acids act as transition-state analogues. The benzyl group occupies a hydrophobic pocket (the S1' subsite) of the enzyme, mimicking the side chain of a hydrophobic C-terminal amino acid. The carboxylate group of the inhibitor interacts with Arg-145. The hydroxyl group at the 3-position can then coordinate with the active site zinc ion, mimicking the tetrahedral transition state of the peptide hydrolysis. This binding mode competitively inhibits the enzyme.[2]

The inhibitory potency can be influenced by the stereochemistry at the 2-position and the nature of the zinc-coordinating group. For instance, 2-benzyl-3-hydroxybutanoic acid has shown a higher inhibitory potency (Ki = 107 µM) for CPA compared to 2-benzyl-3-hydroxypropanoic acid (Ki = 610 µM), suggesting that additional substituents can influence the binding affinity.[2]

Diagrams

Below are diagrams illustrating the synthetic workflow and the proposed enzyme inhibition mechanism.

Caption: Synthetic workflow for (R)-2-Benzyl-3-hydroxypropanoic acid.

Caption: Proposed binding mode of the inhibitor in the active site.

References

Technical Guide: A Comprehensive Analysis of 2-benzyl-4-oxobutanoic acid

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the compound technically named 2-benzyl-4-oxobutanoic acid, often incorrectly referred to as 2-Benzyl-3-formylpropanoic acid. It clarifies the correct IUPAC nomenclature and presents available data on its properties and synthesis.

IUPAC Nomenclature Clarification

The name "this compound" is systematically incorrect as it fails to identify the longest carbon chain containing the principal functional group. According to IUPAC nomenclature rules, the carboxylic acid group has higher priority than the aldehyde group.[1][2][3] The correct procedure involves:

-

Identifying the Principal Functional Group: The carboxylic acid (-COOH) is the highest priority group and dictates the suffix of the name.[4]

-

Determining the Parent Chain: The longest carbon chain that includes the carboxylic acid carbon is selected. The structure contains a four-carbon chain when including the carbon of the aldehyde group.

-

Numbering the Chain: The chain is numbered starting from the carboxylic acid carbon as C1.

-

Naming Substituents: The benzyl group (C₆H₅CH₂–) is on carbon 2.[5] The aldehyde group (-CHO) is at the end of the four-carbon chain (C4) and is treated as a substituent. When an aldehyde group's carbon is part of the parent chain, it is designated with the prefix "oxo-".[6][7]

Therefore, the correct IUPAC name for the molecule is 2-benzyl-4-oxobutanoic acid .

-

Structure:

Chemical Properties and Data

Quantitative data for 2-benzyl-4-oxobutanoic acid is not widely published. However, based on its structure as a γ-keto acid, certain properties can be inferred. The following table summarizes computed and expected properties.

| Property | Value / Description |

| IUPAC Name | 2-benzyl-4-oxobutanoic acid |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 208.21 g/mol |

| Appearance | Expected to be a solid at room temperature. |

| Solubility | Expected to be slightly soluble in water and soluble in organic solvents like ethanol, acetone, and ethyl acetate. |

| Acidity (pKa) | The carboxylic acid proton is expected to have a pKa in the range of 4-5, typical for aliphatic carboxylic acids. |

| Key Functional Groups | Carboxylic Acid, Aldehyde (Keto-form), Benzyl Group |

Synthesis Protocols

The synthesis of γ-keto acids such as 2-benzyl-4-oxobutanoic acid can be achieved through various organic chemistry methodologies. A common conceptual approach involves the alkylation of a β-keto ester followed by hydrolysis and decarboxylation, or the acylation of an enolate. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis via Acylation of a Malonic Ester Derivative

This protocol describes a generalized procedure for synthesizing a substituted γ-keto acid.

-

Step 1: Benzylation of Diethyl Malonate

-

To a solution of sodium ethoxide (1.1 eq) in dry ethanol, add diethyl malonate (1.0 eq) dropwise at 0°C.

-

Allow the mixture to stir for 30 minutes.

-

Add benzyl bromide (1.0 eq) dropwise and allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

After cooling, remove the solvent under reduced pressure. Extract the product with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and purify by distillation to obtain diethyl 2-benzylmalonate.

-

-

Step 2: Acylation and Decarboxylation

-

The resulting diethyl 2-benzylmalonate can be mono-decarboxylated to ethyl 2-benzylacetate.

-

The enolate of ethyl 2-benzylacetate is then formed using a strong base like lithium diisopropylamide (LDA).

-

This enolate is subsequently acylated using an appropriate acylating agent that can be converted to the formyl group, such as N-formylimidazole.

-

This yields the β-keto ester derivative.

-

-

Step 3: Hydrolysis

-

The resulting ester is hydrolyzed under acidic or basic conditions. For example, refluxing with aqueous HCl or NaOH.

-

Acidic workup (if base hydrolysis was used) protonates the carboxylate to yield the final product, 2-benzyl-4-oxobutanoic acid.

-

Diagram of Synthetic Workflow

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. adichemistry.com [adichemistry.com]

- 4. How to Name a Compound with Multiple Functional Groups - Chemistry Steps [chemistrysteps.com]

- 5. Benzyl group - Wikipedia [en.wikipedia.org]

- 6. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Technical Guide: 2-Benzyl-3-formylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Benzyl-3-formylpropanoic acid, with a central focus on its molecular weight.

Core Compound Data

This compound is a substituted carboxylic acid with a molecular structure that incorporates a benzyl group at the second carbon and a formyl group at the third carbon of a propanoic acid backbone.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| Monoisotopic Mass | 192.078644 u |

Atomic Composition and Molecular Weight Calculation

The molecular weight is derived from the sum of the atomic weights of its constituent atoms. The standard atomic weights for Carbon, Hydrogen, and Oxygen are utilized for this calculation.

| Element | Symbol | Count | Standard Atomic Weight (amu) | Total Atomic Weight (amu) |

| Carbon | C | 11 | 12.011[1] | 132.121 |

| Hydrogen | H | 12 | 1.008[2] | 12.096 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 192.214 |

Note: The final molecular weight is rounded to two decimal places.

Chemical Structure

The structural arrangement of atoms within the this compound molecule is crucial for understanding its chemical behavior and potential interactions in biological systems.

References

Biological activity of 2-Benzyl-3-formylpropanoic acid

An In-depth Technical Guide on the Biological Activity of 2-Benzyl-3-formylpropanoic Acid and Its Analogs

Disclaimer: Publicly available scientific literature with specific details on the biological activity of this compound is limited. This guide provides an in-depth analysis based on the activities of structurally related 2-benzylpropanoic acid derivatives and the broader class of arylpropionic acids. The information presented herein is intended to serve as a scientific resource for researchers, scientists, and drug development professionals by inferring potential biological activities and outlining relevant experimental protocols.

Introduction

This compound belongs to the class of arylpropionic acids, a well-established group of compounds with significant pharmacological relevance. Many arylpropionic acid derivatives are known Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes. Furthermore, derivatives of 2-benzylpropanoic acid have been investigated as inhibitors of other enzymes, notably carboxypeptidase A. Given its structural features, this compound and its derivatives are promising candidates for investigation as enzyme inhibitors and modulators of biological pathways.

This technical guide summarizes the known biological activities of closely related analogs, provides quantitative data where available, details relevant experimental methodologies, and visualizes potential mechanisms and workflows.

Potential Biological Activities

Based on the activities of structurally similar compounds, two primary areas of biological activity can be inferred for this compound: inhibition of carboxypeptidase A and modulation of the cyclooxygenase pathway.

Inhibition of Carboxypeptidase A (CPA)

Carboxypeptidase A is a zinc-containing metalloprotease that plays a role in digestion and other physiological processes. It has been a model enzyme for the design of inhibitors for other zinc proteases of medical interest. Several derivatives of 2-benzylpropanoic acid have been synthesized and evaluated as inhibitors of CPA.

The inhibitory activities of several analogs are presented in Table 1. These compounds demonstrate competitive inhibition of CPA, with their potency varying based on the substituent at the 3-position.

| Compound | Ki (µM) | Reference |

| 2-Benzyl-3-hydroxypropanoic acid | 610 | [1] |

| 2-Benzyl-3-hydroxybutanoic acid | 107 | [1] |

| (2S,4S)-2-benzyl-3-methanesulfinylpropanoic acid | Potent | [2] |

| (2R,3R)-2-Benzyl-3,4-iminobutanoic acid | 35 | [3] |

| (2RS)-2-benzyl-3-phosphonopropionic acid | 0.22 | [4] |

Note: "Potent" indicates that the compound was the most active among the stereoisomers tested, though a specific Ki value was not provided in the abstract.

The data suggests that modifications to the 3-position of the propanoic acid backbone can significantly influence the inhibitory potency against carboxypeptidase A.

Potential as a Cyclooxygenase (COX) Inhibitor

The 2-arylpropionic acid scaffold is the core structure of "profen" NSAIDs, such as ibuprofen and naproxen. These drugs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2)[5][6]. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain[7][8]. Given that this compound is an arylpropionic acid derivative, it is plausible that it could exhibit similar COX-inhibitory activity.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. The following protocols are based on those reported for the synthesis and biological testing of 2-benzylpropanoic acid derivatives.

Synthesis of 2-Benzyl-3-hydroxybutanoic acid

This protocol describes a representative synthesis for a 2-benzylpropanoic acid derivative that has been evaluated as a CPA inhibitor[1].

-

Preparation of 2-Benzyl-3-oxo-butyric acid ethyl ester:

-

Suspend sodium (0.17 g) in 30 ml of absolute ethanol.

-

Once the sodium has dissolved, add ethyl acetoacetate (0.91 g) dropwise.

-

Reflux the mixture for 30 minutes.

-

Add a solution of benzyl chloride (0.974 g) dropwise and reflux for an additional 11 hours.

-

Filter the mixture to remove sodium chloride and concentrate the filtrate under reduced pressure.

-

Purify the resulting oil by chromatography to yield the product.

-

-

Preparation of 2-Benzyl-3-hydroxybutyric acid ethyl ester:

-

In a three-necked flask, add a solution of 2-benzyl-3-oxo-butyric acid ethyl ester (0.93 g) in dioxane (37.5 ml) to water (37.5 ml) containing sodium bicarbonate (2.325 g) under a nitrogen atmosphere.

-

Add sodium dithionite (1.0575 g) all at once and stir the reaction mixture at 85°C for 3 hours.

-

-

Hydrolysis to 2-Benzyl-3-hydroxybutanoic acid:

-

Perform alkaline hydrolysis of the ethyl ester to obtain the final carboxylic acid.

-

Carboxypeptidase A Inhibition Assay

This is a general protocol for determining the inhibitory activity of a compound against carboxypeptidase A, based on spectrophotometric methods[9].

-

Reagents and Buffers:

-

Assay Buffer: 0.025 M Tris-HCl buffer with 0.5 M NaCl, pH 7.5.

-

Substrate Solution: 0.001 M Hippuryl-L-phenylalanine in Assay Buffer.

-

Enzyme Solution: Bovine pancreatic carboxypeptidase A dissolved in 10% LiCl.

-

Inhibitor Solutions: Prepare stock solutions of the test compound (e.g., in DMSO) and make serial dilutions.

-

-

Assay Procedure (96-well plate format):

-

To the wells of a microplate, add the Assay Buffer and the inhibitor solution at various concentrations.

-

Add the Carboxypeptidase A solution to each well and incubate for a defined period (e.g., 15 minutes) at 25°C to allow for enzyme-inhibitor binding.

-

Initiate the enzymatic reaction by adding the Substrate Solution to all wells.

-

Monitor the increase in absorbance at 254 nm over time using a microplate reader. The rate of hydrolysis of hippuryl-L-phenylalanine is proportional to the enzyme activity.

-

Include controls: a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate, no enzyme).

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curves.

-

Determine the percent inhibition for each concentration of the test compound relative to the positive control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

To determine the inhibition constant (Ki) and the mode of inhibition, perform kinetic studies by measuring reaction rates at various substrate and inhibitor concentrations and fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten, Dixon plots).

-

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a potential signaling pathway and a general experimental workflow relevant to the study of this compound.

Inferred Signaling Pathway: Cyclooxygenase (COX) Inhibition

This diagram illustrates the general mechanism of action for arylpropionic acid NSAIDs.

Caption: Inferred signaling pathway of COX inhibition by a 2-arylpropionic acid.

General Experimental Workflow for Inhibitor Evaluation

This diagram outlines a typical workflow for the synthesis and biological evaluation of a novel enzyme inhibitor.

Caption: General workflow for synthesis and evaluation of an enzyme inhibitor.

Conclusion

References

- 1. jocpr.com [jocpr.com]

- 2. Optically active 2-benzyl-3-methanesulfinylpropanoic acid: Synthesis and evaluation as inhibitors for carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Benzyl-3,4-iminobutanoic acid as inhibitor of carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. gpnotebook.com [gpnotebook.com]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]

Potential Therapeutic Applications of 2-Benzyl-3-formylpropanoic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzyl-3-formylpropanoic acid is a structurally intriguing molecule with potential therapeutic applications stemming from its relationship to known bioactive compounds. While direct research on this specific molecule is limited, analysis of structurally similar compounds, particularly derivatives of 2-benzylpropanoic acid, provides a strong foundation for postulating its therapeutic potential. This document outlines potential mechanisms of action, proposes experimental protocols for synthesis and evaluation, and presents a framework for future research into this compound as a candidate for drug development, primarily focusing on its potential as a carboxypeptidase A inhibitor.

Introduction

The 2-arylpropionic acid scaffold is a well-established pharmacophore, most notably recognized in the class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Modifications to this core structure can lead to a diverse range of biological activities. This whitepaper explores the therapeutic potential of this compound by examining the established activities of its close analogs. The primary focus will be on the inhibition of zinc proteases, specifically carboxypeptidase A (CPA), a well-characterized model enzyme for designing inhibitors of other medically relevant zinc proteases.

Proposed Mechanism of Action: Carboxypeptidase A Inhibition

Carboxypeptidase A is an exopeptidase that plays a role in digestion by cleaving C-terminal amino acids with hydrophobic side chains from proteins. It has been extensively used as a model for developing inhibitors for other zinc proteases involved in various pathological conditions. The inhibitory activity of 2-benzyl-3-hydroxypropanoic acid and its derivatives against CPA suggests that this compound could act as a potent inhibitor. The proposed mechanism involves the coordination of the carboxylate and formyl groups of the molecule to the zinc ion in the active site of the enzyme, mimicking the transition state of peptide hydrolysis.

Proposed binding of this compound to the active site of Carboxypeptidase A.

Quantitative Data from Analog Studies

The inhibitory potential of this compound can be inferred from the kinetic data of its analogs against carboxypeptidase A.

| Compound | Target Enzyme | Ki (μM) | Reference |

| 2-Benzyl-3-hydroxybutanoic acid | Carboxypeptidase A | 107 | |

| 2-Benzyl-3-hydroxypropanoic acid | Carboxypeptidase A | 610 | |

| (2S,4S)-2-benzyl-3-methanesulfinylpropanoic acid | Carboxypeptidase A | Potent inhibitor | [2] |

| (2R,4S)-2-benzyl-3-methanesulfinylpropanoic acid | Carboxypeptidase A | Moderate inhibitor | [2] |

| (2S,4R)-2-benzyl-3-methanesulfinylpropanoic acid | Carboxypeptidase A | Moderate inhibitor | [2] |

Experimental Protocols

The following protocols for the synthesis and evaluation of related compounds can be adapted for the study of this compound.

Synthesis of 2-Benzyl-3-hydroxybutanoic acid

A multi-step synthesis starting from acetoacetic ester can be employed.

-

Benzylation: Ethyl acetoacetate is reacted with benzyl chloride in the presence of sodium ethoxide to yield ethyl 2-benzyl-3-oxobutanoate.

-

Reduction: The keto group of ethyl 2-benzyl-3-oxobutanoate is reduced to a hydroxyl group using sodium dithionite in a dioxane/water mixture.

-

Hydrolysis: The resulting ethyl 2-benzyl-3-hydroxybutanoate is hydrolyzed with potassium hydroxide in ethanol to yield 2-benzyl-3-hydroxybutanoic acid.

Synthetic pathway for 2-Benzyl-3-hydroxybutanoic acid.

Asymmetric Synthesis of (R)-2-Benzyl-3-hydroxypropanoic Acid

Enantiomerically pure (R)-2-benzyl-3-hydroxypropanoic acid can be synthesized via asymmetric hydrogenation.[3]

-

Substrate Preparation: Methyl 2-benzyl-3-oxopropanoate is used as the substrate.[3]

-

Asymmetric Hydrogenation: The substrate is hydrogenated using a chiral ruthenium catalyst (e.g., BINAP-Ru complexes) under hydrogen pressure in methanol or ethanol.[3]

-

Hydrolysis: The resulting methyl ester is hydrolyzed to the carboxylic acid.

| Parameter | Value |

| Substrate | Methyl 2-benzyl-3-oxopropanoate |

| Catalyst | BINAP-Ru complex |

| Pressure | 50–100 bar H₂ |

| Temperature | 25–40°C |

| Solvent | Methanol or ethanol |

| Catalyst Loading | 0.1–0.5 mol% |

| Enantiomeric Excess (ee) | >98% |

Kinetic Evaluation of Carboxypeptidase A Inhibition

The inhibitory activity can be determined by measuring the rate of hydrolysis of a chromogenic substrate, such as N-(4-methoxyphenylazoformyl)-L-phenylalanine, in the presence and absence of the inhibitor. The Michaelis-Menten constant (Km) and the inhibition constant (Ki) can be determined by analyzing the data using Lineweaver-Burk plots.

Workflow for kinetic evaluation of CPA inhibition.

Future Directions and Conclusion

References

- 1. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optically active 2-benzyl-3-methanesulfinylpropanoic acid: Synthesis and evaluation as inhibitors for carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (R)-2-Benzyl-3-hydroxypropanoic acid | 123802-80-2 | Benchchem [benchchem.com]

An In-depth Technical Guide to 2-Benzyl-3-formylpropanoic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzyl-3-formylpropanoic acid is a substituted propanoic acid derivative that, while not extensively documented in existing scientific literature, holds potential for investigation in various fields of chemical and biological research. Its structure, featuring a benzyl group at the α-position and a formyl group at the β-position, suggests possible applications as a building block in organic synthesis and as a candidate for biological activity screening. This technical guide provides a comprehensive overview of its theoretical synthesis, predicted properties, and potential avenues for research and development. Due to the limited direct information available, this document draws upon established chemical principles and data from analogous compounds to construct a foundational understanding of this compound.

Introduction and Historical Context

A thorough review of scientific databases and historical chemical literature reveals a notable absence of specific documentation detailing the discovery or extensive study of this compound. Its existence in published research appears to be minimal, suggesting it is either a novel compound or one that has not been a primary focus of investigation. However, the constituent functional groups and the core propanoic acid scaffold are well-represented in a multitude of biologically active molecules and synthetic intermediates. This guide, therefore, serves as a proactive exploration of a potentially valuable, yet under-researched, chemical entity.

Proposed Synthesis Protocols

The synthesis of this compound can be approached through several strategic pathways, leveraging well-established organic reactions. Below are detailed, plausible experimental protocols for its preparation.

Pathway 1: Formylation of a 2-Benzyl-3-hydroxypropanoic Acid Derivative

This pathway involves the oxidation of a protected 2-benzyl-3-hydroxypropanoic acid ester to the corresponding aldehyde.

Experimental Workflow:

Caption: Synthetic workflow for this compound via oxidation.

Protocol:

-

Esterification of 2-Benzyl-3-hydroxypropanoic acid:

-

Dissolve 2-benzyl-3-hydroxypropanoic acid in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, neutralize the acid, remove the methanol under reduced pressure, and extract the ester with a suitable organic solvent (e.g., ethyl acetate).

-

Purify the resulting methyl 2-benzyl-3-hydroxypropanoate by column chromatography.

-

-

Oxidation to Methyl 2-benzyl-3-formylpropanoate:

-

Dissolve the purified ester in dichloromethane.

-

Add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in portions at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of silica gel or celite to remove the oxidant byproducts.

-

Concentrate the filtrate to obtain the crude aldehyde.

-

-

Hydrolysis to this compound:

-

Dissolve the crude methyl 2-benzyl-3-formylpropanoate in a mixture of tetrahydrofuran and water.

-

Add lithium hydroxide (LiOH) and stir at room temperature until the ester is fully consumed (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.

-

Extract the product with an organic solvent and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield this compound.

-

Pathway 2: Hydroformylation of a Substituted Alkene

This approach involves the introduction of a formyl group and a carboxylic acid precursor in a single step using a hydroformylation reaction.

Experimental Workflow:

Caption: Synthesis via hydroformylation of an acrylate derivative.

Protocol:

-

Hydroformylation of Ethyl 2-benzylacrylate:

-

In a high-pressure reactor, charge ethyl 2-benzylacrylate, a rhodium-based catalyst (e.g., Rh(acac)(CO)2), and a suitable phosphine ligand.

-

Pressurize the reactor with a mixture of carbon monoxide (CO) and hydrogen (H2).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 12-24 hours.

-

After cooling and depressurizing, purify the resulting ethyl 2-benzyl-3-formylpropanoate by distillation or chromatography.

-

-

Hydrolysis to this compound:

-

Follow the hydrolysis procedure outlined in Pathway 1, Step 3, using the purified ester from the hydroformylation step.

-

Physicochemical Properties (Predicted)

Quantitative data for this compound is not available in public databases. The following table summarizes predicted properties based on its chemical structure using computational models.

| Property | Predicted Value | Unit |

| Molecular Formula | C11H12O3 | |

| Molecular Weight | 208.21 | g/mol |

| XLogP3 | 1.8 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bond Count | 4 | |

| pKa (most acidic) | ~4.5 |

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, its structural motifs are present in compounds with known biological effects.

-

Carboxylic Acid Moiety: The carboxylic acid group is a common feature in many drugs, often acting as a key binding element to biological targets such as enzymes and receptors.

-

β-Aldehyde Group: The presence of a reactive aldehyde suggests potential for covalent interactions with biological nucleophiles, such as cysteine or lysine residues in proteins. This could lead to enzyme inhibition.

-

Benzyl Group: The benzyl group provides lipophilicity, which can influence membrane permeability and interactions with hydrophobic pockets in target proteins.

Hypothesized Signaling Pathway Interaction:

Based on the reactivity of the aldehyde, one could hypothesize its interaction with enzymes susceptible to covalent modification. For example, it could potentially act as an inhibitor of cysteine proteases.

Caption: Hypothesized covalent inhibition of a cysteine protease.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, molecule. This guide provides a foundational framework for its synthesis and potential areas of investigation. Future research should focus on:

-

Experimental Validation: The proposed synthetic routes require experimental validation to determine their efficiency and scalability.

-

Biological Screening: A broad biological screening of the compound could uncover novel activities, for instance, as an antimicrobial, anti-inflammatory, or enzyme inhibitory agent.

-

Analogue Synthesis: The synthesis of a library of related compounds with variations in the benzyl and formyl positions could lead to the discovery of structure-activity relationships.

The information presented here is intended to catalyze further research into this promising chemical entity and unlock its potential in drug discovery and organic synthesis.

An In-depth Technical Guide to 2-Benzyl-3-formylpropanoic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Benzyl-3-formylpropanoic acid, a molecule of significant interest in medicinal chemistry. Due to the limited direct research on this specific compound, this document leverages data from structurally related analogues to project its chemical synthesis, potential biological activities, and mechanisms of action. This guide offers detailed, albeit predictive, experimental protocols, quantitative data from related compounds, and visualizations of relevant biological pathways to serve as a foundational resource for researchers and drug development professionals.

Introduction

Chemical Synthesis

The synthesis of this compound can be envisioned through a two-step process, adapted from methodologies reported for structurally similar compounds. The proposed synthetic route involves an initial hydrocarboxyalkylation of allylbenzene, followed by an α-formylation of the resulting ester.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-benzylpropanoate (Hydrocarboxyalkylation)

This protocol is adapted from established procedures for the hydrocarboxyalkylation of olefins.

-

Reaction Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, gas inlet, and temperature controller is charged with allylbenzene (1 equivalent), methanol (as solvent and reactant), and a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.1-1 mol%).

-

Reaction Conditions: The autoclave is sealed and purged with carbon monoxide (CO) gas. The reactor is then pressurized with CO to 50-100 atm and heated to 80-120 °C.

-

Reaction Monitoring: The reaction is stirred vigorously for 12-24 hours. The progress of the reaction can be monitored by taking aliquots (after safely depressurizing and cooling the reactor) and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of allylbenzene and the formation of the ester product.

-

Work-up and Purification: After cooling and venting the CO, the reaction mixture is filtered to remove the catalyst. The solvent is removed under reduced pressure. The resulting crude product is then purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure methyl 2-benzylpropanoate.

Step 2: Synthesis of this compound (α-Formylation and Hydrolysis)

This protocol is a modification of known α-formylation procedures for esters.

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with sodium hydride (NaH, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of Reactants: A solution of methyl 2-benzylpropanoate (1 equivalent) and ethyl formate (1.5 equivalents) in anhydrous THF is added dropwise to the suspension of NaH at 0 °C.

-

Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane/ethyl acetate) and visualizing with a potassium permanganate stain.

-

Work-up of the Ester: The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude methyl 2-benzyl-3-formylpropanoate.

-

Hydrolysis: The crude formylated ester is then subjected to hydrolysis. It is dissolved in a mixture of methanol and a 1M aqueous solution of sodium hydroxide and stirred at room temperature for 12 hours.

-

Purification of the Final Product: The methanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then acidified to pH 2-3 with 1M hydrochloric acid, leading to the precipitation of the product. The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Potential Biological Activity and Mechanism of Action

Given that this compound is an arylpropionic acid derivative, it is plausible that it will exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The COX pathway is central to the inflammatory response, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5]

The Cyclooxygenase (COX) Signaling Pathway

Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of arylpropionic acid derivatives.

Arylpropionic acids typically act as non-selective inhibitors of both COX-1 and COX-2 isoforms.[6] COX-1 is constitutively expressed in many tissues and is involved in housekeeping functions such as maintaining the integrity of the stomach lining. COX-2, on the other hand, is an inducible enzyme that is upregulated during inflammation. The inhibition of COX-2 is responsible for the anti-inflammatory effects of NSAIDs, while the concurrent inhibition of COX-1 can lead to undesirable side effects such as gastrointestinal irritation.[1]

Potential Anticancer Activity

Some derivatives of arylpropionic acids have also been investigated for their potential as anticancer agents.[3][7] The mechanism of their anticancer activity is not fully elucidated but may involve the inhibition of signaling pathways that are crucial for cancer cell proliferation and survival.

Quantitative Data from Related Compounds

Direct experimental data for this compound is not available. The following tables summarize quantitative data for structurally related arylpropionic acid derivatives to provide a reference for potential activity.

Table 1: In Vitro COX-1 and COX-2 Inhibition by Arylpropionic Acid Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Ibuprofen | 15.7 - 26.6 | 0.29 - 3.3 | 5 - 27 |

| Diclofenac | - | - | 1.80 |

| Celecoxib | - | 0.42 | 33.8 |

| Compound VIIa¹ | 15.7 | 0.29 | 67.2 |

Data sourced from multiple studies for comparison.[3][6][8] Note that IC₅₀ values can vary depending on the specific assay conditions. ¹Compound VIIa is 2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide.[3]

Table 2: Anticancer Activity of 2-(3-benzoylphenyl)propanoic Acid Derivatives

| Compound | Cell Line | Growth Inhibition (%) at 10 µM |

| 2-(3-benzoylphenyl)propanohydroxamic acid | HS 578T (Breast) | 23 |

| 2-(3-benzoylphenyl)propanohydroxamic acid | MDA-MB-468 (Breast) | >10 |

| 2-(3-benzoylphenyl)propanohydroxamic acid | IGROV1 (Ovarian) | >10 |

| 2-(3-benzoylphenyl)propanohydroxamic acid | OVCAR-5 (Ovarian) | >10 |

| 2-(3-benzoylphenyl)propanohydroxamic acid | CCRF-CEM (Leukemia) | >10 |

| 2-(3-benzoylphenyl)propanohydroxamic acid | TK-10 (Renal) | >10 |

| 2-(3-benzoylphenyl)propanohydroxamic acid | UO-31 (Renal) | >10 |

| 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid | 31 different cell lines | up to 15 |

Data extracted from a study on 2-(3-benzoylphenyl) propanoic acid derivatives.[7][9]

Conclusion

While this compound remains an understudied compound, its structural features strongly suggest a promising profile for biological activity, particularly in the realm of anti-inflammatory and potentially anticancer applications. The synthetic pathway proposed in this guide, based on established chemical transformations, offers a viable route for its preparation, enabling further investigation. The provided data on related arylpropionic acid derivatives serves as a valuable benchmark for predicting its efficacy and mechanism of action. Future research should focus on the actual synthesis and in vitro and in vivo evaluation of this compound to validate these predictions and unlock its full therapeutic potential. This guide provides a critical starting point for researchers and drug developers to embark on the exploration of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Uncharted: A Technical Guide to the Safe Handling of 2-Benzyl-3-formylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-Benzyl-3-formylpropanoic acid is a specialized research chemical. A comprehensive, official Safety Data Sheet (SDS) for this compound is not publicly available. This guide is meticulously compiled based on the chemical's functional groups—a carboxylic acid and an aliphatic aldehyde—and general laboratory safety protocols. The information herein should be used as a foundational resource to supplement, not replace, a thorough risk assessment and adherence to your institution's established safety procedures. Always handle novel compounds with the utmost caution, assuming high toxicity.

Understanding the Hazard Landscape

This compound possesses two key functional groups that dictate its potential hazards: a carboxylic acid and an aldehyde. The overall risk profile is a composite of the hazards associated with these functionalities.

Table 1: Summary of Potential Hazards Associated with Functional Groups

| Functional Group | Potential Hazards | General Toxicity Profile |

| Carboxylic Acid | Corrosive to skin and eyes, potentially causing severe burns.[1][2][3] May cause respiratory tract irritation.[1][2][3] Flammability varies with chain length; lower molecular weight acids are often flammable.[4][5] Reacts with bases, oxidizing agents, and metals.[3] | Toxicity generally decreases with increasing carbon chain length.[4] Can be harmful if swallowed, inhaled, or absorbed through the skin. |

| Aldehyde | Irritating to the skin, eyes, and respiratory system.[6][7] Can act as a sensitizer, causing allergic reactions upon repeated exposure.[8] Lower molecular weight aldehydes are often flammable and can form explosive mixtures with air.[4] Potential for polymerization or other hazardous reactions. High reactivity with biological molecules can lead to various adverse health effects.[8] | Toxicity is generally higher for lower molecular weight aldehydes.[4] Some aldehydes are considered potential carcinogens.[6] Inhalation is a primary route of exposure, potentially leading to lung and heart toxicity.[8] |

Prudent Practices: A Framework for Safe Handling

A multi-layered approach to safety is paramount when working with research chemicals of unknown toxicity. This involves a combination of engineering controls, administrative procedures, and personal protective equipment.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All work with this compound, especially when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

-

Safety Equipment: Know the location and proper operation of safety showers, eyewash stations, and fire extinguishers before commencing any work.[11][12]

Standard Operating Procedures (SOPs): A Blueprint for Safety

Develop and strictly adhere to a detailed SOP for all experiments involving this compound. This SOP should encompass every stage of the experimental workflow, from preparation to waste disposal.

General Laboratory Safety Workflow

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. carlroth.com:443 [carlroth.com:443]

- 3. ICSC 0806 - PROPIONIC ACID [chemicalsafety.ilo.org]

- 4. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]

- 5. laballey.com [laballey.com]

- 6. Aldehydes and Ketals [iloencyclopaedia.org]

- 7. mmsl.cz [mmsl.cz]

- 8. mdpi.com [mdpi.com]

- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. ehs.okstate.edu [ehs.okstate.edu]

- 12. Safe Laboratory Practices & Procedures [ors.od.nih.gov]

Methodological & Application

Synthesis of 2-Benzyl-3-formylpropanoic Acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, three-step protocol for the synthesis of 2-benzyl-3-formylpropanoic acid, a valuable building block in the development of novel therapeutics and chemical probes. The synthesis is based on established organic chemistry principles, starting from the readily available diethyl benzylmalonate.

I. Synthetic Strategy Overview

The synthesis of this compound is achieved through a three-step sequence:

-

Alkylation: Diethyl benzylmalonate is alkylated with 2-bromo-1,1-diethoxyethane to introduce a protected aldehyde functionality.

-

Hydrolysis and Decarboxylation: The resulting substituted malonic ester undergoes saponification followed by decarboxylation to yield the propanoic acid derivative with the protected aldehyde.

-

Deprotection: The diethyl acetal protecting group is removed under acidic conditions to afford the target compound, this compound.

II. Experimental Protocols

Step 1: Synthesis of Diethyl 2-benzyl-2-(2,2-diethoxyethyl)malonate

This step involves the C-alkylation of diethyl benzylmalonate using a protected formyl equivalent.

Materials:

-

Diethyl benzylmalonate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

2-bromo-1,1-diethoxyethane

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.05 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add diethyl benzylmalonate (1.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0 °C and add 2-bromo-1,1-diethoxyethane (1.1 eq) dropwise.

-

Let the reaction mixture stir at room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford diethyl 2-benzyl-2-(2,2-diethoxyethyl)malonate.

Step 2: Synthesis of 2-Benzyl-4,4-diethoxybutanoic Acid

This step involves the hydrolysis of the ester groups and subsequent decarboxylation.

Materials:

-

Diethyl 2-benzyl-2-(2,2-diethoxyethyl)malonate

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve diethyl 2-benzyl-2-(2,2-diethoxyethyl)malonate (1.0 eq) in ethanol.

-

Add a solution of potassium hydroxide (2.5 eq) in water.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer to 0 °C and acidify with concentrated HCl until the pH is approximately 1-2.

-

Heat the mixture to reflux for 2-3 hours to effect decarboxylation.

-

Cool the mixture to room temperature and extract the product with diethyl ether (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-benzyl-4,4-diethoxybutanoic acid.

Step 3: Synthesis of this compound

This final step is the deprotection of the acetal to reveal the aldehyde.

Materials:

-

2-Benzyl-4,4-diethoxybutanoic acid

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 3M aqueous solution

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-benzyl-4,4-diethoxybutanoic acid (1.0 eq) in a mixture of THF and 3M aqueous HCl.

-

Stir the reaction mixture at room temperature for 4-8 hours, monitoring the progress by TLC.

-

Once the reaction is complete, extract the mixture with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain this compound.

III. Data Presentation

| Step | Reactant 1 | Reactant 2 | Base/Acid | Solvent(s) | Temperature | Time | Product |

| 1 | Diethyl benzylmalonate | 2-bromo-1,1-diethoxyethane | Sodium Hydride | DMF | 0 °C to RT | Overnight | Diethyl 2-benzyl-2-(2,2-diethoxyethyl)malonate |

| 2 | Diethyl 2-benzyl-2-(2,2-diethoxyethyl)malonate | - | Potassium Hydroxide / HCl | Ethanol, Water | Reflux | 6-9 hours | 2-Benzyl-4,4-diethoxybutanoic Acid |

| 3 | 2-Benzyl-4,4-diethoxybutanoic Acid | - | Hydrochloric Acid (3M) | THF, Water | Room Temperature | 4-8 hours | This compound |

IV. Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Synthesis of 2-Benzyl-3-formylpropanoic Acid: A Detailed Protocol for Researchers

Application Note: This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2-Benzyl-3-formylpropanoic acid. This compound, a valuable building block in medicinal chemistry and drug development, is prepared via a three-step synthetic sequence commencing with the benzylation of diethyl succinate. The subsequent reduction of the resulting diester affords a key diol intermediate, which is then subjected to a selective mono-oxidation to yield the target aldehyde. The protocols detailed herein are intended for use by trained researchers and scientists in a controlled laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through the following three key transformations:

-

Step 1: Alkylation of Diethyl Succinate: Diethyl succinate is deprotonated with a strong base to form an enolate, which then undergoes nucleophilic substitution with benzyl bromide to yield diethyl 2-benzylsuccinate.

-

Step 2: Reduction of Diethyl 2-Benzylsuccinate: The diester is reduced to the corresponding 2-benzyl-1,4-butanediol using a powerful reducing agent, lithium aluminum hydride (LiAlH₄).

-

Step 3: Selective Oxidation of 2-Benzyl-1,4-butanediol: A mild and selective oxidation of one of the primary alcohol groups of the diol to an aldehyde is performed. The resulting γ-hydroxyaldehyde exists in equilibrium with its stable cyclic hemiacetal form, this compound. Several reliable methods for this selective oxidation are presented, including Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and a TEMPO-catalyzed oxidation.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-Benzylsuccinate

Materials:

-

Diethyl succinate

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol (EtOH)

-

Benzyl bromide

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Diethyl succinate is added dropwise to the sodium ethoxide solution at room temperature with stirring.

-

The reaction mixture is heated to reflux for 1-2 hours to ensure complete enolate formation.

-

After cooling to room temperature, benzyl bromide is added dropwise via the dropping funnel.

-

The reaction mixture is then heated to reflux for an additional 4-6 hours.

-

Upon completion, the reaction is cooled to room temperature, and the ethanol is removed under reduced pressure.

-

The residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice with diethyl ether.

-

The combined organic layers are washed with saturated aqueous NH₄Cl solution and brine, then dried over anhydrous MgSO₄.

-

The solvent is removed by rotary evaporation, and the crude diethyl 2-benzylsuccinate is purified by vacuum distillation.

Step 2: Reduction of Diethyl 2-Benzylsuccinate to 2-Benzyl-1,4-butanediol

Materials:

-

Diethyl 2-benzylsuccinate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A suspension of LiAlH₄ in anhydrous diethyl ether or THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere. The flask is equipped with a reflux condenser and a dropping funnel.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of diethyl 2-benzylsuccinate in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours.

-

The reaction is carefully quenched by cooling to 0 °C and slowly adding ethyl acetate to consume excess LiAlH₄, followed by the dropwise addition of water and then 1 M HCl. Alternatively, a saturated aqueous solution of Rochelle's salt can be added to facilitate the workup.

-

The resulting mixture is stirred until the salts form a granular precipitate.

-

The solid is removed by filtration and washed thoroughly with the ethereal solvent.

-

The combined filtrate is dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure to yield the crude 2-benzyl-1,4-butanediol, which can be purified by column chromatography on silica gel.

Step 3: Selective Mono-oxidation to this compound

Three effective methods for the selective oxidation of the primary alcohol are presented below. The choice of method may depend on the available reagents, equipment, and the desired scale of the reaction.

Method A: Swern Oxidation

Materials:

-

2-Benzyl-1,4-butanediol

-

Anhydrous dichloromethane (DCM)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Oxalyl chloride

-

Triethylamine (Et₃N)

Procedure:

-

A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C (dry ice/acetone bath) in a flame-dried flask under an inert atmosphere.

-

A solution of anhydrous DMSO in anhydrous DCM is added dropwise.

-

After stirring for 15-30 minutes, a solution of 2-benzyl-1,4-butanediol in anhydrous DCM is added dropwise, maintaining the temperature at -78 °C.

-

The reaction is stirred for another 30-60 minutes.

-

Triethylamine is then added dropwise, and the reaction mixture is allowed to warm to room temperature.

-

The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

Method B: Dess-Martin Periodinane (DMP) Oxidation

Materials:

-

2-Benzyl-1,4-butanediol

-

Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution containing sodium thiosulfate (Na₂S₂O₃)

Procedure:

-

To a solution of 2-benzyl-1,4-butanediol in anhydrous DCM is added Dess-Martin periodinane in one portion at room temperature.

-

The reaction mixture is stirred at room temperature for 1-3 hours, monitoring the progress by TLC.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous NaHCO₃ solution containing Na₂S₂O₃.

-

The mixture is stirred vigorously until the layers become clear.

-

The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure. The product is purified by column chromatography.

Method C: TEMPO-Catalyzed Oxidation

Materials:

-

2-Benzyl-1,4-butanediol

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

-

Sodium hypochlorite (NaOCl) solution (commercial bleach)

-

Potassium bromide (KBr)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

A solution of 2-benzyl-1,4-butanediol, TEMPO, and KBr in DCM is prepared.

-

A saturated aqueous solution of NaHCO₃ is added.

-

The biphasic mixture is cooled to 0 °C, and an aqueous solution of NaOCl is added dropwise with vigorous stirring.

-

The reaction is stirred at 0 °C until the starting material is consumed (monitored by TLC).

-